Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluorophenyl group attached to an oxazole ring, which is further esterified with an ethyl carboxylate group. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxazole ring may also contribute to the compound’s overall bioactivity by facilitating interactions with target proteins.
Comparison with Similar Compounds
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives and trifluorophenyl-containing compounds:
Similar Compounds: Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, Ethyl 5-(2,3-difluorophenyl)-1,2-oxazole-3-carboxylate.
Uniqueness: The presence of the trifluorophenyl group imparts unique electronic properties, enhancing the compound’s reactivity and potential bioactivity compared to its difluorinated analogs.
Properties
Molecular Formula |
C12H8F3NO3 |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(13)11(15)10(6)14/h3-5H,2H2,1H3 |
InChI Key |
AKBATIJPPRJSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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